2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
Description
2-(3-Aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a heterocyclic compound featuring a pyrrolidine ring substituted with an amine group at the 3-position, linked via an acetamide bridge to a 4-methylthiazol-2-yl moiety. This structural motif is often explored in medicinal chemistry for its ability to modulate biological targets, such as enzymes or receptors, through diverse binding modes .
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-7-6-16-10(12-7)13-9(15)5-14-3-2-8(11)4-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVGEVQQTFYBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, also known by its CAS number 1249652-91-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 240.33 g/mol. It features a pyrrolidine ring and a thiazole moiety, which are significant in enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.33 g/mol |
| CAS Number | 1249652-91-2 |
Biological Activity Overview
The compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
Research has indicated that derivatives containing thiazole moieties often display significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Several thiazole derivatives have demonstrated MIC values lower than standard antibiotics, indicating superior efficacy against resistant strains.
- Mechanism: The antimicrobial action is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Activity
A pivotal study highlighted the anticancer potential of related compounds, particularly focusing on their effectiveness against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound identified in this study induced apoptosis and autophagy in cancer cells.
Case Study:
- Compound 6b: This derivative showed high in vitro potency against sensitive and resistant cancer cell lines. It was found to significantly reduce tumor growth in xenograft models in mice.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 5 | Induction of apoptosis |
| Pancreatic Cancer | 3 | Autophagy induction |
| Chronic Myeloid Leukemia | 4 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds similar to this structure have been shown to inhibit key enzymes involved in cell proliferation.
- Cell Cycle Modulation: The ability to induce cell cycle arrest contributes to its anticancer properties.
- Synergistic Effects: When combined with other therapeutic agents, it may enhance overall efficacy through synergistic mechanisms.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key Structural Differences :
- Thiazole Substitution : Unlike compounds in (e.g., 9a–9e), which feature a thiazol-5-yl group with diverse aryl substituents (e.g., phenyl, fluorophenyl), the target compound has a 4-methylthiazol-2-yl group. The methyl group at the 4-position may enhance metabolic stability compared to halogenated or bulky aryl substituents .
- Amine-Containing Groups: The 3-aminopyrrolidine moiety distinguishes the target compound from triazole- or imidazole-linked analogs (e.g., 5a–m in ). Pyrrolidine’s saturated ring system may reduce steric hindrance and improve solubility compared to planar heterocycles .
Table 1. Structural and Physicochemical Comparison
*Calculated using average atomic masses.
Physicochemical Properties
- Lipophilicity : The 4-methyl group on the thiazole likely reduces logP compared to aryl-substituted analogs (e.g., 9a–e in ), improving aqueous solubility.
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Preparation or procurement of the 4-methylthiazol-2-yl acetic acid or its activated derivative as the acylating agent.
- Synthesis or use of 3-aminopyrrolidine as the nucleophilic amine component.
- Coupling of the amine and acid derivatives to form the acetamide linkage under controlled conditions.
This approach is consistent with standard amide bond formation techniques widely used in medicinal chemistry.
Amide Bond Formation Techniques
2.1 Carbodiimide-Mediated Coupling
A common method to prepare such amides involves carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) often combined with additives such as HOBt (1-hydroxybenzotriazole) to improve yield and reduce side reactions.
- Procedure : The 4-methylthiazol-2-yl acetic acid is dissolved in anhydrous dichloromethane (CH2Cl2). EDCI and HOBt are added under nitrogen atmosphere and stirred for 1 hour at room temperature to activate the acid.
- Amine Addition : 3-aminopyrrolidine is then added along with a base such as triethylamine to neutralize the formed acid and promote amide bond formation.
- Reaction Conditions : Stirring overnight at room temperature is typical.
- Workup : The mixture is washed sequentially with water, saturated sodium bicarbonate, and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
- Purification : Column chromatography on silica gel using ethyl acetate and petroleum ether mixtures yields the pure amide product.
- Yields : Reported yields for similar amide coupling reactions range from 41% to 79%, depending on substrate and conditions.
Table 1: Typical Carbodiimide-Mediated Coupling Conditions
| Parameter | Typical Value |
|---|---|
| Solvent | Anhydrous CH2Cl2 |
| Coupling Agent | EDCI (1.05 eq) |
| Additive | HOBt (approx. 1 eq) |
| Base | Triethylamine (approx. 1.1 eq) |
| Temperature | Room temperature |
| Reaction Time | Overnight (12–16 hours) |
| Workup | Aqueous washes, drying, filtration |
| Purification | Silica gel chromatography |
| Yield Range | 41% – 79% |
Alternative Synthetic Routes
3.1 Direct Amidation under Heating
In some cases, direct amidation of the acid with the amine can be performed by heating in the presence of catalysts or activating agents without isolation of intermediates. However, yields tend to be lower and side reactions more prevalent.
Ethyl esters of 2-aminothiazole derivatives can be prepared and then converted to amides by aminolysis with 3-aminopyrrolidine.
- Example: Ethyl 2-aminothiazole-4-carboxylate can be synthesized by bromination of 2-aminothiazoles followed by esterification.
- Aminolysis of such esters with 3-aminopyrrolidine under reflux in a suitable solvent yields the target amide.
Table 2: Preparation of Ethyl 2-aminothiazole-4-carboxylate
| Step | Conditions | Yield |
|---|---|---|
| Bromination of 2-aminothiazole | Bromine in glacial acetic acid, 20-80°C, 13.5 h | 79% |
| Esterification | Reaction with ethanol, acidic catalyst | Not specified |
Solvent and Base Selection
The choice of solvent and base is crucial for the reaction efficiency and purity of the final product.
- Solvents : Commonly used solvents include tetrahydrofuran (THF), dichloromethane, acetonitrile, and mixtures thereof. THF is preferred for its ability to dissolve both reactants and reagents and its moderate polarity.
- Bases : Organic bases like triethylamine or inorganic bases can be used to neutralize acid byproducts and facilitate amide bond formation.
Purification and Characterization
Purification is typically achieved by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether as eluents. The purity of the product is confirmed by:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- High-Performance Liquid Chromatography (HPLC)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
These techniques ensure the identity and purity of the synthesized compound.
Research Findings and Optimization
- Reaction temperature and time are critical parameters; room temperature reactions with prolonged stirring (overnight) typically provide better yields and fewer byproducts.
- The presence of coupling additives like HOBt improves the efficiency by suppressing side reactions.
- The solvent volume and choice can influence reaction kinetics and product crystallinity.
- The use of activated esters or acid chlorides as intermediates can improve coupling efficiency but may introduce additional steps and purification challenges.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via coupling reactions between aminopyrrolidine and thiazole-acetamide precursors. Key steps include:
- Nucleophilic substitution : Reacting 3-aminopyrrolidine with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetone) .
- Catalyst selection : Transition metal catalysts (e.g., CuI) may enhance coupling efficiency in heterocyclic systems .
- Solvent optimization : Polar aprotic solvents like DMF or DMSO are often used to improve solubility and reaction kinetics .
Yield optimization involves iterative adjustments of temperature (60–100°C), reaction time (6–24 hours), and stoichiometric ratios (1:1 to 1:1.2). Post-synthesis purification via column chromatography or recrystallization (ethanol/water mixtures) is critical .
Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazole C-H at δ 6.8–7.2 ppm, pyrrolidine N-H at δ 2.5–3.5 ppm) and carbon backbone .
- Elemental analysis : Confirms stoichiometric ratios (e.g., C, H, N within ±0.3% of theoretical values) .
- Mass spectrometry (LC-MS) : Provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological activity of this compound?
- Methodological Answer :
- Target selection : Prioritize enzymes or receptors linked to the compound’s scaffold (e.g., kinases, acetylcholinesterase) .
- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate ligand-receptor interactions .
- Pose validation : Compare docking poses (e.g., binding affinity scores, hydrogen-bonding networks) with co-crystallized ligands (e.g., PDB ID 1ACJ) .
- MD simulations : Run 50–100 ns trajectories to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
Q. How can contradictions in spectroscopic data between studies be resolved?
- Methodological Answer : Contradictions (e.g., NMR shift variations) may arise from solvent polarity, pH, or impurities. Strategies include:
- Standardized protocols : Use deuterated solvents (CDCl₃, DMSO-d₆) and consistent concentration/temperature .
- Complementary techniques : X-ray crystallography (e.g., for absolute configuration) or 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and compare with experimental data .
Q. What computational strategies improve the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structure with activity (e.g., IC₅₀ values) .
- Fragment-based design : Replace thiazole/pyrrolidine moieties with bioisosteres (e.g., oxadiazole, piperazine) to optimize ADMET properties .
- Reaction path algorithms : Apply ICReDD’s quantum chemical calculations to predict feasible synthetic routes and intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar acetamide derivatives?
- Methodological Answer : Yield variations (e.g., 20–75%) may result from:
- Catalyst efficiency : Screen alternatives (e.g., PdCl₂ vs. CuI) to improve coupling rates .
- Byproduct formation : Monitor reaction progress via TLC/HPLC and quench side reactions (e.g., hydrolysis) with scavengers .
- Scale-up effects : Optimize mixing efficiency and heat transfer in batch vs. flow reactors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
